N-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]ethyl]acetamide
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Overview
Description
N-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]ethyl]acetamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]ethyl]acetamide typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and the Madelung synthesis.
Sulfonylation: The indole nucleus is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]ethyl]acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]ethyl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide .
- Ethyl N-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]ethyl]carbamate .
Uniqueness
N-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]ethyl]acetamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its sulfonyl group and indole nucleus contribute to its diverse range of applications and potential therapeutic benefits .
Properties
IUPAC Name |
N-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14(21)19-12-10-15-6-8-17(9-7-15)24(22,23)20-13-11-16-4-2-3-5-18(16)20/h2-9H,10-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVBCQCXKPPQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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